Pentamethylbenzene-1-sulfonyl fluoride
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Overview
Description
Pentamethylbenzene-1-sulfonyl fluoride is an organic compound characterized by a benzene ring substituted with five methyl groups and a sulfonyl fluoride group. This compound is part of the sulfonyl fluoride family, which has gained significant attention due to its unique chemical properties and diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentamethylbenzene-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the direct fluorosulfonylation of pentamethylbenzene using fluorosulfonyl radicals. This method is efficient and concise, providing a straightforward route to produce sulfonyl fluorides . Another method involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides using mild reaction conditions and readily available reagents .
Industrial Production Methods
In industrial settings, the production of sulfonyl fluorides often involves the use of phase transfer catalysts and fluorinating agents such as potassium fluoride (KF) or potassium bifluoride (KHF2) in acetonitrile. This method ensures high yields and selectivity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Pentamethylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Sulfur (VI) Fluoride Exchange (SuFEx): This reaction involves the exchange of the sulfur-fluorine bond with nucleophiles, resulting in stable sulfur-oxygen or sulfur-nitrogen linked products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions, often in the presence of catalysts to enhance the reaction rate and selectivity .
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, and other functionalized derivatives, which have significant applications in various fields .
Scientific Research Applications
Pentamethylbenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pentamethylbenzene-1-sulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites in target molecules, such as amino acid residues in proteins. This interaction can lead to the inhibition of enzyme activity or the formation of stable protein-ligand complexes, which are valuable in biochemical studies and drug development .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Fluoride: Similar to pentamethylbenzene-1-sulfonyl fluoride but lacks the methyl substitutions on the benzene ring.
Toluene-4-sulfonyl Fluoride: Contains a single methyl group on the benzene ring, offering different reactivity and selectivity.
Methanesulfonyl Fluoride: A simpler structure with a single sulfonyl fluoride group attached to a methane molecule.
Uniqueness
This compound is unique due to the presence of five methyl groups on the benzene ring, which can influence its reactivity and stability. This structural feature can enhance its electrophilicity and provide steric hindrance, making it a valuable compound in specific synthetic and biological applications .
Biological Activity
Pentamethylbenzene-1-sulfonyl fluoride (PMBSF) is a sulfonyl fluoride compound that has garnered attention in chemical biology due to its unique reactivity and potential applications in enzyme inhibition. This article provides a comprehensive overview of the biological activity associated with PMBSF, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a sulfonyl fluoride functional group attached to a pentamethyl-substituted benzene ring. The general formula can be represented as:
This structure contributes to its reactivity, particularly in covalent modifications of target proteins.
Sulfonyl fluorides like PMBSF act primarily as covalent inhibitors of serine hydrolases. The sulfonyl fluoride moiety reacts with the hydroxyl group of serine residues in the active sites of enzymes, leading to irreversible inhibition. This mechanism has been effectively utilized in various biological contexts, including:
- Inhibition of Fatty Acid Amide Hydrolase (FAAH) : PMBSF has shown significant inhibitory effects on FAAH, an enzyme involved in endocannabinoid metabolism. This inhibition can lead to increased levels of endocannabinoids, which have implications for pain relief and neuroprotection .
Structure-Activity Relationships (SAR)
Research into the SAR of PMBSF and related compounds has revealed insights into how modifications to the benzene ring and sulfonyl group affect biological activity. Key findings include:
- Substituents on the benzene ring : Variations such as electron-donating or withdrawing groups can significantly alter the reactivity and selectivity of sulfonyl fluorides. For instance, introducing an amino or carboxylic acid substituent can enhance stability and lower aqueous reactivity .
- Comparative potency : In studies comparing various sulfonyl fluorides, PMBSF exhibited competitive inhibition profiles against FAAH, with IC50 values indicating potent activity relative to other analogs .
1. Inhibition of FAAH
A notable study evaluated the inhibitory effects of PMBSF on FAAH using both in vitro assays and cellular models. The results demonstrated that PMBSF effectively increased endocannabinoid levels in neuronal cultures, suggesting potential therapeutic applications in pain management and anxiety disorders .
2. Targeting Other Enzymes
PMBSF's reactivity extends beyond FAAH; it has been shown to inhibit other serine hydrolases, including certain proteases. For example, PMBSF was tested against dihydrofolate reductase (DHFR), showing promising results in terms of selectivity and potency . This broad spectrum of activity highlights its potential utility in drug discovery.
Data Tables
The following table summarizes key findings from studies on the biological activity of PMBSF:
Properties
Molecular Formula |
C11H15FO2S |
---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
2,3,4,5,6-pentamethylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C11H15FO2S/c1-6-7(2)9(4)11(15(12,13)14)10(5)8(6)3/h1-5H3 |
InChI Key |
UBMKGMGVDGGORF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)F)C)C |
Origin of Product |
United States |
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